N-(sec-butyl)-1H-pyrrole-2-carboxamide
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Overview
Description
N-(sec-butyl)-1H-pyrrole-2-carboxamide: is an organic compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. The sec-butyl group attached to the nitrogen atom of the pyrrole ring introduces steric hindrance and influences the compound’s chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(sec-butyl)-1H-pyrrole-2-carboxamide typically begins with the preparation of 1H-pyrrole-2-carboxylic acid.
Amidation Reaction: The carboxylic acid is then converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The acid chloride is subsequently reacted with sec-butylamine under basic conditions to form this compound.
Reaction Conditions: The amidation reaction is usually carried out in an inert solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature and reagent addition.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(sec-butyl)-1H-pyrrole-2-carboxamide can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), targeting the carbonyl group of the carboxamide.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, facilitated by reagents like halogens (e.g., bromine, chlorine) or nitro groups under acidic conditions.
Common Reagents and Conditions:
Oxidation: KMnO₄ in aqueous or alkaline medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Halogens in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products:
Oxidation: Formation of pyrrole-2,3-dicarboxylic acid derivatives.
Reduction: Formation of this compound alcohols.
Substitution: Formation of halogenated or nitrated pyrrole derivatives.
Scientific Research Applications
Chemistry:
Catalysis: N-(sec-butyl)-1H-pyrrole-2-carboxamide is used as a ligand in coordination chemistry and catalysis, forming complexes with transition metals that exhibit unique catalytic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Biological Studies: It is used in studies to understand the structure-activity relationships of pyrrole derivatives and their biological effects.
Industry:
Material Science: this compound is explored for its use in the development of novel materials, including polymers and coatings with specific properties.
Mechanism of Action
The mechanism of action of N-(sec-butyl)-1H-pyrrole-2-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The sec-butyl group influences the compound’s binding affinity and specificity, while the pyrrole ring participates in π-π interactions and hydrogen bonding. These interactions modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
N-(n-butyl)-1H-pyrrole-2-carboxamide: Similar structure but with a n-butyl group instead of sec-butyl, leading to different steric and electronic properties.
N-(tert-butyl)-1H-pyrrole-2-carboxamide: Contains a tert-butyl group, resulting in increased steric hindrance and altered reactivity.
N-(isobutyl)-1H-pyrrole-2-carboxamide: Features an isobutyl group, affecting the compound’s solubility and interaction with biological targets.
Uniqueness: N-(sec-butyl)-1H-pyrrole-2-carboxamide is unique due to the presence of the sec-butyl group, which provides a balance between steric hindrance and electronic effects. This balance influences its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
N-butan-2-yl-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-3-7(2)11-9(12)8-5-4-6-10-8/h4-7,10H,3H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUJDUYBDRNPCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC=CN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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